2-Naphthaleneboronic acid
Overview
Description
2-Naphthaleneboronic acid is a boronic acid derivative of naphthalene, an aromatic hydrocarbon with two fused benzene rings. It is an important intermediate in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the preparation of various organic compounds, including polymers, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of naphthaleneboronic acid derivatives can be achieved through several methods. One approach involves the C–H activation-based transformation of naphthalenes to 3-iodo-2-naphthylboronic acid derivatives, which are then used in iterative cross-coupling synthesis of helical oligo(naphthalene-2,3-diyl)s . Another method includes the benzannulation of enamines with alkynes mediated by hypervalent iodine(III), which allows the synthesis of functionalized 1-amino-2-naphthalenecarboxylic acid derivatives under mild conditions . Additionally, naphthalene-1,4-diboronic acid has been synthesized via a Grignard reaction, expanding the range of available naphthaleneboronic acid derivatives .
Molecular Structure Analysis
The molecular structure of naphthaleneboronic acid derivatives can be complex, with the potential for various substituents and functional groups. For instance, boronic and boric acid esters of 1,8-naphthalenediol have been synthesized and characterized, revealing insights into their solid-state structures through X-ray crystallography . These studies contribute to the understanding of the molecular geometry and electronic structure of naphthaleneboronic acid derivatives, which are crucial for their reactivity and application in synthesis.
Chemical Reactions Analysis
Naphthaleneboronic acids participate in a variety of chemical reactions, most notably in cross-coupling reactions. The Suzuki-Miyaura reaction is a prime example, where naphthaleneboronic acids are coupled with halogenated compounds to form biaryl structures. The efficiency of these reactions can be dramatically improved by simple purification of naphthylboronic acids, which are often contaminated with HCl . Furthermore, the hydroboration of alkynes with 1,8-naphthalenediaminatoborane can lead to the synthesis of B-protected beta-styrylboronic acids, which are useful intermediates for the iterative synthesis of oligo(phenylenevinylene)s .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthaleneboronic acid derivatives are influenced by their molecular structure. For example, metal–organic frameworks based on naphthalene-1,5-diyldioxy-di-acetate exhibit unique topologies and photoluminescence, as well as photocatalytic properties, which are of interest for applications in materials science . The reactivity of naphthaleneboronic acids with OH radicals has also been studied, revealing the formation of ring-opened dicarbonyl products, which are significant in understanding the atmospheric chemistry of polycyclic aromatic hydrocarbons .
Scientific Research Applications
Regioselective Diboration of Alkynes
2-Naphthaleneboronic acid has been used in the regioselective diboration of alkynes. This process, facilitated by Pt or Ir catalysts, results in the formation of 1-alkene-1,2-diboronic acid derivatives. These derivatives then undergo selective Suzuki-Miyaura coupling, leading to the synthesis of 2,2-disubstituted alkenylboronic acid derivatives (Iwadate & Suginome, 2010).
Enantioselective Recognition of Amines
In the field of chiral sensing, 2-Naphthaleneboronic acid derivatives have been utilized for enantioselective recognition of amines. This application is significant in areas like pharmaceutical analysis and stereochemical investigations (Ghosn & Wolf, 2011).
Synthesis of Benzo[c]phenanthrenes
The compound plays a role in the synthesis of benzo[c]phenanthrenes, achieved through a Suzuki cross-coupling reaction followed by cyclization, without requiring photochemical procedures (Storch, Čermák & Karban, 2007).
Fluorescence Probes and Sensing Applications
1-Naphthaleneboronic acid has been used in developing fluorescence probes for assays such as cilnidipine and ornidazole. This application is essential for enhancing the sensitivity and selectivity in pharmaceutical analysis (Tan et al., 2005), (Li Ge-xin, 2006), (Xia Jiao-yun, 2008).
Biodegradation of Polycyclic Aromatic Hydrocarbons
Research has also explored the biodegradation pathways of polycyclic aromatic hydrocarbons like naphthalene using 1-naphthaleneboronic acid analogs. This study is crucial for understanding the microbial degradation of environmental contaminants (Zhang, Sullivan & Young, 2004), (Meckenstock et al., 2000).
Safety And Hazards
Future Directions
2-Naphthaleneboronic acid has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It is anticipated that this compound will continue to be used in the design and synthesis of diverse heterocyclic compounds in organic synthesis .
properties
IUPAC Name |
naphthalen-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTRDYONBVUWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370265 | |
Record name | 2-Naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthaleneboronic acid | |
CAS RN |
32316-92-0 | |
Record name | 2-Naphthylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32316-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthaleneboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032316920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (naphthalen-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHALENEBORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP24ZQS9BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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